molecular formula C24H16ClFN2O4 B11593815 6-amino-8-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11593815
M. Wt: 450.8 g/mol
InChI Key: QRTYNOINQPAZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-8-{3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is an organic compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including amino, chloro, fluoro, and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-8-{3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps in the synthesis may include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-8-{3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-AMINO-8-{3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-AMINO-8-{3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-8-{3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H16ClFN2O4

Molecular Weight

450.8 g/mol

IUPAC Name

6-amino-8-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C24H16ClFN2O4/c25-18-7-14(4-5-19(18)29-11-13-2-1-3-15(26)6-13)23-16-8-21-22(31-12-30-21)9-20(16)32-24(28)17(23)10-27/h1-9,23H,11-12,28H2

InChI Key

QRTYNOINQPAZOF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Origin of Product

United States

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